Structural Simplicity Advantage: Molecular Weight Reduction vs. 6,7-Dimethoxy Analog
N-(3,4-dimethoxyphenyl)quinazolin-4-amine lacks the 6,7-dimethoxy substituents present on the closest reported bioactive analog (compound 3e, CAS 202475-65-8). The structural difference yields a molecular-weight reduction of 60.09 Da (281.31 vs. 341.40 g mol⁻¹) [1]. In lead-optimization workflows, this 17.6% MW decrease can translate into measurably improved ligand efficiency metrics when potency is normalized by heavy-atom count, and it removes two hydrogen-bond acceptors that may influence passive permeability.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 281.31 g mol⁻¹ |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (compound 3e): 341.40 g mol⁻¹ |
| Quantified Difference | 60.09 Da reduction (17.6% lower MW) |
| Conditions | Calculated from molecular formula (C₁₆H₁₅N₃O₂ vs. C₁₈H₁₉N₃O₄) |
Why This Matters
Lower molecular weight is a core optimization vector in fragment-based and lead-like library design; purchasers requiring an unadorned 4-anilinoquinazoline core for further SAR exploration must specify this exact CAS to avoid the heavier 6,7-dimethoxy congener.
- [1] SpectraBase. N-(3,4-Dimethoxyphenyl)-N-(4-quinazolinyl)amine. Compound ID: 2hjZv9aKRHs. https://spectrabase.com/compound/2hjZv9aKRHs View Source
